molecular formula C8H6BrN3 B595306 8-Bromoquinazolin-4-amine CAS No. 1260657-19-9

8-Bromoquinazolin-4-amine

Cat. No.: B595306
CAS No.: 1260657-19-9
M. Wt: 224.061
InChI Key: FOIJNKOSXGBMCY-UHFFFAOYSA-N
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Description

8-Bromoquinazolin-4-amine is a heterocyclic compound that contains a quinazoline ring system with a bromine atom at the 8th position and an amino group at the 4th position. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromoquinazolin-4-amine typically involves the bromination of quinazolin-4-amine. One common method includes the reaction of quinazolin-4-amine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 8th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromoquinazolin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazolin-4-one derivatives or reduction to form dihydroquinazoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted quinazoline derivatives can be formed.

    Oxidation Products: Quinazolin-4-one derivatives are common products of oxidation reactions.

    Reduction Products: Dihydroquinazoline derivatives are formed through reduction reactions.

Scientific Research Applications

8-Bromoquinazolin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential therapeutic applications, particularly as an antimicrobial and anticancer agent.

    Biological Research: The compound is used in the study of biological pathways and molecular targets due to its ability to interact with various enzymes and receptors.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinazoline derivatives, which are of interest in drug discovery and development.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Bromoquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of biological pathways. For example, it has been shown to inhibit the quorum sensing system in Pseudomonas aeruginosa, thereby reducing biofilm formation and virulence .

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromoquinazolin-4-one
  • 8-Bromo-4-chloroquinazoline
  • 8-Bromo-5-fluoroquinoline

Uniqueness

8-Bromoquinazolin-4-amine is unique due to the presence of both a bromine atom and an amino group on the quinazoline ring. This combination of functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in medicinal chemistry and biological research.

Properties

IUPAC Name

8-bromoquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIJNKOSXGBMCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735285
Record name 8-Bromoquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260657-19-9
Record name 8-Bromoquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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